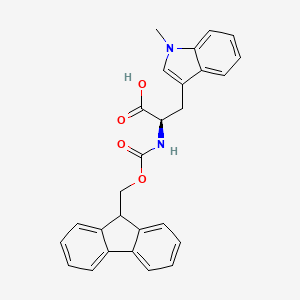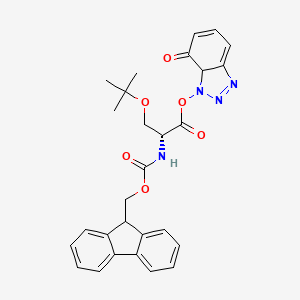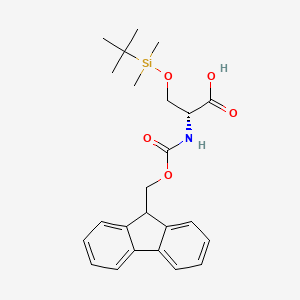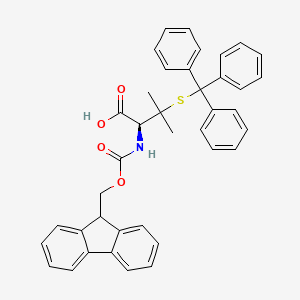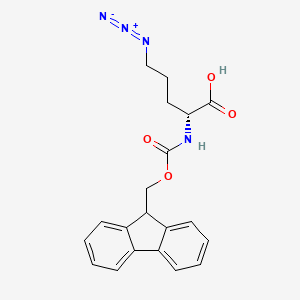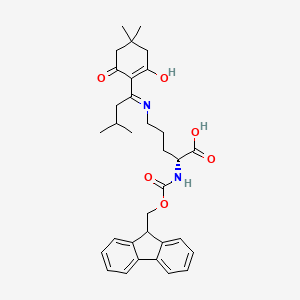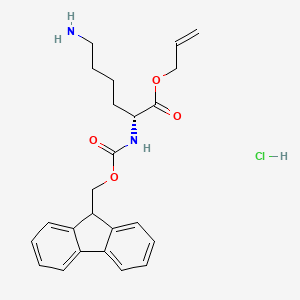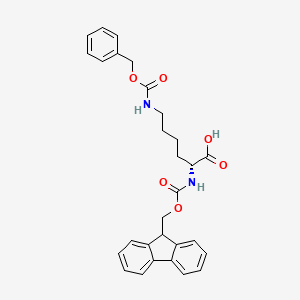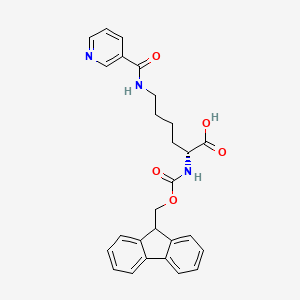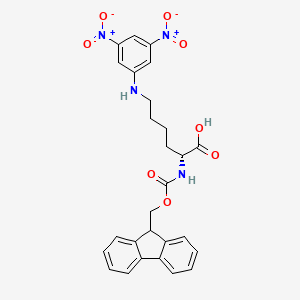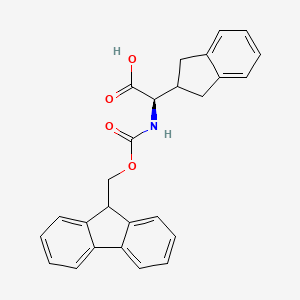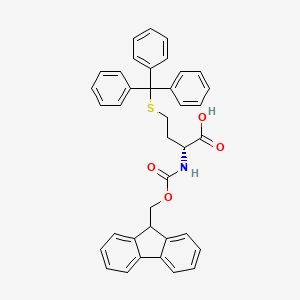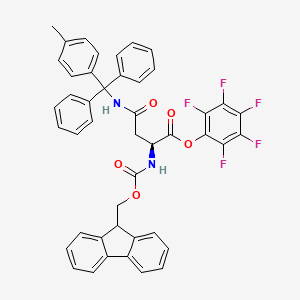
Fmoc-Asn(Mtt)-OPfp
描述
Fmoc-Asn(Mtt)-OPfp is a synthetic compound used in solid-phase peptide synthesis. It is a derivative of asparagine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain amide is protected by a 4-methyltrityl (Mtt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This compound is particularly useful in peptide synthesis due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mtt)-OPfp typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using the Fmoc group. This is achieved by reacting asparagine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side-Chain Amide: The side-chain amide of the Fmoc-protected asparagine is then protected using the 4-methyltrityl group. This is done by reacting the Fmoc-asparagine with 4-methyltrityl chloride in the presence of a base like triethylamine.
Activation of the Carboxyl Group: Finally, the carboxyl group is activated as a pentafluorophenyl ester by reacting the Fmoc-Asn(Mtt) with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Fmoc-Asn(Mtt)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.
Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Mtt removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activating the carboxyl group.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学研究应用
Fmoc-Asn(Mtt)-OPfp is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including diagnostics and therapeutics.
作用机制
The mechanism of action of Fmoc-Asn(Mtt)-OPfp involves the formation of peptide bonds through nucleophilic attack by amino groups on the activated pentafluorophenyl ester. The Fmoc and Mtt groups protect the amino and side-chain amide groups, respectively, during the synthesis process, preventing unwanted side reactions. These protecting groups are removed at specific stages to allow for the formation of the desired peptide sequence.
相似化合物的比较
Similar Compounds
Fmoc-Asn(Trt)-OPfp: Similar to Fmoc-Asn(Mtt)-OPfp but uses a trityl (Trt) group for side-chain protection.
Fmoc-Asn(Boc)-OPfp: Uses a tert-butoxycarbonyl (Boc) group for side-chain protection.
Uniqueness
This compound is unique due to the use of the Mtt group, which offers advantages in terms of solubility and ease of removal compared to other protecting groups like Trt and Boc. This makes it particularly useful in the synthesis of peptides with complex sequences and structures.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52-36(53)24-35(43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)51-44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,51,55)(H,52,53)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHAPHTKOAJLY-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


